1H-Pyrazolo[3,4-C]pyridin-7-amine 1H-Pyrazolo[3,4-C]pyridin-7-amine
Brand Name: Vulcanchem
CAS No.: 518038-78-3
VCID: VC4018051
InChI: InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
SMILES: C1=CN=C(C2=C1C=NN2)N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H-Pyrazolo[3,4-C]pyridin-7-amine

CAS No.: 518038-78-3

Cat. No.: VC4018051

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-C]pyridin-7-amine - 518038-78-3

Specification

CAS No. 518038-78-3
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1H-pyrazolo[3,4-c]pyridin-7-amine
Standard InChI InChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H2,7,8)(H,9,10)
Standard InChI Key SGFRUQZYZBPQCJ-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C1C=NN2)N
Canonical SMILES C1=CN=C(C2=C1C=NN2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1H-pyrazolo[3,4-C]pyridin-7-amine consists of a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The amine group at position 7 enhances reactivity and facilitates hydrogen bonding, which is critical for biological interactions . Key structural features include:

  • Molecular Formula: C₆H₆N₄

  • Molecular Weight: 134.14 g/mol

  • SMILES Notation: C1=CN=C(C2=C1C=NN2)N

  • InChI Key: SGFRUQZYZBPQCJ-UHFFFAOYSA-N

The planar aromatic system and electron-rich nitrogen atoms contribute to its stability and solubility in polar solvents. Tautomerism is possible but less prevalent compared to related pyrazolo[3,4-b]pyridines, where the 1H-tautomer is thermodynamically favored .

Physicochemical Profile

  • Appearance: Typically a crystalline solid (white to off-white) .

  • Solubility: Moderate solubility in water and organic solvents (e.g., methanol, DMSO) due to the hydrochloride salt form, which improves bioavailability .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases and oxidizing agents.

Synthesis and Functionalization Strategies

Classical Synthetic Routes

The synthesis of 1H-pyrazolo[3,4-C]pyridin-7-amine often involves cyclocondensation reactions. A common approach utilizes 3-aminopyrazole derivatives reacting with α,β-unsaturated carbonyl compounds or nitriles under reflux conditions . For example:

  • Cyclization of 3-Amino-4-cyanopyrazole: Heating with acetic anhydride yields the pyrazolo[3,4-C]pyridine core .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 150°C for 10 min) .

Modern Functionalization Techniques

Recent advances enable selective derivatization at multiple positions:

  • C-3 Modification: Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/alkyl groups .

  • C-5 Halogenation: Bromine or chlorine substituents enhance reactivity for further substitutions .

  • N-1 Alkylation: Protects the pyrazole nitrogen while introducing alkyl/aryl groups .

A 2023 study demonstrated sequential functionalization at C-3, C-5, and C-7 positions, achieving trisubstituted derivatives with >80% yields .

Biological Activities and Mechanisms

Kinase Inhibition

1H-Pyrazolo[3,4-C]pyridin-7-amine derivatives exhibit potent inhibition of kinases implicated in cancer and neurodegeneration:

  • Glycogen Synthase Kinase-3 (GSK-3): Compound 14a (IC₅₀ = 0.4 µM) selectively inhibits GSK-3α/β, a target for Alzheimer’s disease .

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives like 7n show nanomolar activity against FGFR1-4, with antitumor efficacy in xenograft models .

  • TANK-Binding Kinase 1 (TBK1): Inhibitor 15y (IC₅₀ = 0.2 nM) suppresses interferon signaling, relevant to autoimmune diseases .

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: Substitutions at C-3 with electron-withdrawing groups (e.g., NO₂) enhance activity against Staphylococcus aureus (MIC = 8 µg/mL) .

  • COX-2 Inhibition: A 2024 study identified derivatives with 50-fold selectivity over COX-1, reducing inflammation in murine models .

Applications in Drug Discovery

Oncology

The scaffold’s ability to disrupt kinase signaling has led to preclinical candidates:

  • Compound 7n: Orally bioavailable FGFR inhibitor with 92% tumor growth inhibition in H1581 xenografts .

  • DYRK1A Inhibitors: 5-Aryl derivatives (e.g., 14e) block cell cycle progression in glioblastoma cells .

Neurodegenerative Diseases

  • GSK-3 Inhibitors: Improve cognitive function in tauopathy models by reducing hyperphosphorylated tau .

  • sGC Stimulators: 6-Substituted analogs activate soluble guanylyl cyclase, showing promise for vascular dementia .

Antimicrobial Agents

  • Methicillin-Resistant S. aureus (MRSA): Chloro-substituted derivatives (e.g., 6e) disrupt biofilm formation .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks at δ 5.32 (s, 1H, pyrazole C-H) and δ 7.02–8.28 (pyridine protons) .

  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ = 175.0984) .

Chromatographic Techniques

  • HPLC: Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

  • Elemental Analysis: Carbon/nitrogen ratios validate synthetic intermediates .

Recent Advances and Future Directions

Targeted Drug Delivery

  • Nanoparticle Formulations: Encapsulation in PEGylated liposomes improves brain permeability for neurodegenerative applications .

  • PROTACs: Bifunctional molecules degrade TBK1 via ubiquitination, enhancing selectivity .

Computational Design

Challenges and Limitations

  • Metabolic Stability: Hepatic clearance remains high for unsubstituted analogs, necessitating prodrug strategies .

  • Selectivity: Off-target effects on CYP450 isoforms (e.g., CYP2C9) require structural tweaking .

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